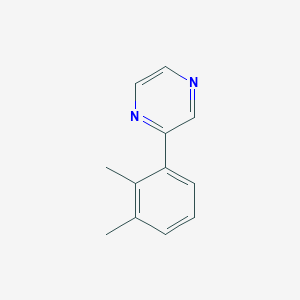

2-(2,3-Dimethylphenyl)pyrazine

描述

Contextual Significance of Pyrazine (B50134) Heterocycles in Chemical and Biological Sciences

Pyrazines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring containing four carbon atoms and two nitrogen atoms at positions 1 and 4. britannica.comfoodb.canist.govnih.govwikipedia.org This fundamental structure, known as a 1,4-diazine, serves as a crucial scaffold in numerous applications. wikipedia.orgbenthamdirect.com Pyrazine and its derivatives are significant in organic chemistry and have a wide array of commercial uses. tandfonline.comresearchgate.net

In the realm of biological sciences, pyrazine derivatives are recognized for their diverse and potent pharmacological activities. benthamdirect.commdpi.com These compounds have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, antitubercular, and antioxidant agents. benthamdirect.comtandfonline.comresearchgate.netmdpi.com The pyrazine ring is a component of several clinically used pharmaceuticals and natural products. britannica.combenthamdirect.com The widespread use of the pyrazine framework in the synthesis of bioactive molecules makes it a subject of continuous research and development in medicinal chemistry. tandfonline.comresearchgate.netmdpi.com

Beyond medicine, pyrazines are notable as flavor and aroma compounds found in many baked and roasted foods. wikipedia.org Their unique sensory properties are a result of their formation during cooking processes, such as the Maillard reaction. foodb.ca

Structural Classification and Nomenclature of 2-(2,3-Dimethylphenyl)pyrazine within Pyrazine Chemistry

The compound this compound belongs to the family of substituted pyrazines. Its formal nomenclature is derived from the established rules of chemical naming conventions, which identify the core heterocyclic system and its substituents.

Core Structure : The foundational part of the molecule is pyrazine , a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-para arrangement. nist.govnih.govwikipedia.org

Substituent : Attached to this pyrazine ring is a 2,3-dimethylphenyl group. This consists of a phenyl ring (a benzene (B151609) ring acting as a substituent) which is itself substituted with two methyl (-CH3) groups at positions 2 and 3.

Locant : The number '2-' preceding the substituent name indicates that the dimethylphenyl group is attached to the second carbon atom of the pyrazine ring.

Therefore, the systematic name This compound precisely describes this molecular architecture. It is classified as an arylpyrazine, denoting the presence of an aromatic (aryl) group attached to the pyrazine ring.

Basic properties of the compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C12H12N2 hoffmanchemicals.com |

| Molecular Weight | 184.241 g/mol hoffmanchemicals.com |

| IUPAC Name | This compound |

| CAS Registry Number | 787618-44-4 hoffmanchemicals.com |

Structure

3D Structure

属性

分子式 |

C12H12N2 |

|---|---|

分子量 |

184.24 g/mol |

IUPAC 名称 |

2-(2,3-dimethylphenyl)pyrazine |

InChI |

InChI=1S/C12H12N2/c1-9-4-3-5-11(10(9)2)12-8-13-6-7-14-12/h3-8H,1-2H3 |

InChI 键 |

LFWNYQZMCWAKNF-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=CC=C1)C2=NC=CN=C2)C |

产品来源 |

United States |

Structure Activity Relationship Sar and Biological Target Engagement of Pyrazine Derivatives Bearing a Dimethylphenyl Moiety

Conformational and Electronic Influences of the Pyrazine (B50134) Core on Biological Activity

The biological activity of pyrazine derivatives is intrinsically linked to the conformational and electronic properties of the pyrazine ring. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a weaker base than pyridine. mdpi.com Its two nitrogen atoms act as hydrogen bond acceptors, a crucial feature for interacting with biological targets like proteins and enzymes. researchgate.net The aromatic nature of the pyrazine ring allows for non-polar π-interactions with the active sites of proteins. researchgate.net

Electronically, the pyrazine ring is electron-deficient. This property, combined with the electronic nature of its substituents, dictates the molecule's reactivity and interaction capabilities. mdpi.com The attachment of phenyl rings to a pyrazine core can alter the electronic transitions, for instance, from an n → π* transition to a π → π* transition, which can influence properties like fluorescence. rsc.org Density Functional Theory (DFT) studies on pyrazine derivatives help in understanding their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.comnih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.comrsc.org For example, a smaller energy gap suggests higher reactivity and potentially stronger interactions with a biological target. rsc.org

The following table summarizes the key conformational and electronic features of the pyrazine core that influence biological activity:

Stereochemical Considerations and Pharmacophore Development in Pyrazine Systems

While 2-(2,3-Dimethylphenyl)pyrazine itself is achiral, the introduction of substituents on either the pyrazine or the phenyl ring can create stereocenters, leading to enantiomers or diastereomers with potentially different biological activities. Even in achiral molecules, specific spatial arrangements are crucial for effective binding to a target. The concept of a pharmacophore, which defines the essential three-dimensional arrangement of functional groups necessary for biological activity, is central to understanding and designing pyrazine-based drugs. nih.govresearchgate.net

Pharmacophore models for pyrazine derivatives often include features like hydrogen bond acceptors (the pyrazine nitrogens), hydrogen bond donors, hydrophobic regions (the aromatic rings), and aromatic ring features. japsonline.comnih.gov For instance, in the development of pyrazine-based TrkA inhibitors, a pharmacophore was identified through computational screening, leading to the synthesis of a library of pyrazine compounds. nih.gov The structure-activity relationship (SAR) of these compounds was found to be non-linear, indicating that small structural changes could lead to significant differences in potency. nih.gov

The development of a pharmacophore model typically involves aligning a set of active compounds to identify common structural features. researchgate.net For example, a 3D-QSAR (Quantitative Structure-Activity Relationship) study on 3-(pyrazin-2-yl)-1H-indazole derivatives identified a pharmacophore that was then used to screen for potential inhibitors of PIM-1 kinase, a cancer drug target. japsonline.com This highlights the importance of the spatial arrangement of atoms and functional groups for potent biological activity.

Ligand-Target Interactions: Insights from Pyrazine-Containing Compounds

The biological effect of a pyrazine derivative is mediated by its binding to a specific molecular target, typically a protein or enzyme. Understanding these ligand-target interactions at the molecular level is crucial for drug design. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals that the most common interaction is a hydrogen bond to one of the pyrazine nitrogen atoms. researchgate.net Other significant interactions include π-interactions (π-stacking), hydrophobic interactions, and coordination to metal ions. researchgate.net

The 2,3-dimethylphenyl group in this compound would primarily engage in hydrophobic and van der Waals interactions within a protein's binding pocket. The methyl groups provide additional bulk and hydrophobicity, which can enhance binding affinity if the pocket has a complementary shape and character.

Molecular docking studies are a powerful tool to predict and analyze these interactions. For example, docking studies of pyrazine-based inhibitors with targets like the TrkA kinase and PIM-1 kinase have identified key amino acid residues involved in binding. nih.govjapsonline.com These studies often show the pyrazine nitrogen forming hydrogen bonds with residues like glutamic acid or lysine (B10760008) in the kinase hinge region, while the phenyl group occupies a hydrophobic pocket. japsonline.com

The table below provides examples of interactions observed for pyrazine derivatives with their biological targets:

Design Principles for Pyrazine-Based Modulators

Based on the understanding of SAR, conformational analysis, and ligand-target interactions, several design principles can be formulated for creating novel and effective pyrazine-based modulators.

Scaffold Hopping and Hybridization : A common strategy is to combine the pyrazine core with other known pharmacophores to create hybrid molecules with enhanced activity or novel mechanisms of action. rsc.orgbohrium.com For example, hybrid compounds bearing pyrazine and 1,2,4-triazole (B32235) moieties have been developed as potent antitubercular agents. rsc.org

Modulation of Physicochemical Properties : The substituents on the pyrazine and phenyl rings can be modified to fine-tune physicochemical properties like solubility, lipophilicity, and metabolic stability. For instance, adding polar groups can increase hydrophilicity, which might be beneficial for bioavailability. rsc.org

Exploiting Conformational Restriction : Introducing bulky groups or creating cyclic structures can restrict the rotation around the pyrazine-phenyl bond. This pre-organizes the molecule into a bioactive conformation, which can lead to higher binding affinity and selectivity.

Target-Specific Functionalization : The design should be guided by the topology of the target's binding site. If the binding site has a specific sub-pocket, substituents can be added to the pyrazine or phenyl ring to occupy that pocket and form additional favorable interactions. Computational modeling is invaluable for identifying these opportunities. nih.govunipd.it For instance, if a solvent-exposed region is near the binding site, adding moieties that can engage with the solvent can improve activity. nih.gov

Electronic Tuning : The electronic properties of the molecule can be modulated by introducing electron-donating or electron-withdrawing groups. This can affect the strength of hydrogen bonds and other electronic interactions with the target. rsc.org For example, substituting peripheral phenyls with electron-donating groups can enhance emission quantum efficiency in fluorescent molecules. rsc.org

By applying these principles, medicinal chemists can rationally design new pyrazine derivatives, such as those based on the this compound scaffold, with improved potency, selectivity, and drug-like properties for a variety of therapeutic targets.

Investigation of Biological Activities and Potential Pharmacological Relevance of Pyrazine Derivatives

Enzyme Modulatory Activities of Pyrazine (B50134) Analogues

Pyrazine derivatives have been identified as effective modulators of various enzyme systems. Certain chalcone-pyrazine hybrids have demonstrated the ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. mdpi.com Specifically, pyrazine derivatives designated as 2a and 3a showed moderate inhibitory activity against ALR2. mdpi.com Furthermore, other pyrazine-containing compounds have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of proteins involved in DNA repair and programmed cell death. mdpi.comnih.gov One nerone (B1595471) derivative incorporating a pyrazine ring exhibited a significant inhibitory effect on PARP, with an IC₅₀ value of 77 nM. mdpi.comnih.gov These findings underscore the potential of the pyrazine scaffold in designing targeted enzyme inhibitors.

Receptor Agonism/Antagonism in Pyrazine Scaffolds

The structural characteristics of pyrazine derivatives make them suitable candidates for interacting with various physiological receptors. Studies have shown that certain pyrazine-containing compounds can exhibit high affinity for opioid receptors (DOR, MOR, and KOR). mdpi.comnih.gov For instance, a morphinan (B1239233) derivative featuring a pyrazine moiety demonstrated significant binding to all three receptor types. mdpi.comnih.gov Additionally, other pyrazine derivatives have been evaluated for their activity at serotonin (B10506) receptors, with one compound showing weak activity against the 5-HT1A receptor with a Ki value of 25 nM. mdpi.comnih.gov The synthesis of azabicyclic pyrazine derivatives has also yielded potent muscarinic agonists, with some analogues displaying functional selectivity for M₁, M₂, and M₃ subtypes of the muscarinic receptor. rsc.org

Antimicrobial Efficacy of Substituted Pyrazines

The antimicrobial properties of substituted pyrazines are well-documented, with various derivatives showing efficacy against a range of bacterial and fungal pathogens. mdpi.cominnovareacademics.inoup.com The pyrazine core is considered essential for the antimicrobial activity observed in many of these compounds. nih.gov

A series of novel triazolo[4,3-a]pyrazine derivatives demonstrated moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. mdpi.comnih.gov One compound, in particular, exhibited superior antibacterial activity, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the antibiotic ampicillin. mdpi.comnih.gov Other studies have synthesized pyrazine-2-carboxylic acid derivatives that showed good antimicrobial activity against clinical isolates including E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans. rjpbcs.com

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | 32 | mdpi.comnih.gov |

| Triazolo[4,3-a]pyrazine derivative (2e) | Escherichia coli | 16 | mdpi.comnih.gov |

| Pyrazine-2-carboxylic acid derivative (P10) | Candida albicans | 3.125 | rjpbcs.com |

| Pyrazine-2-carboxylic acid derivative (P4) | Candida albicans | 3.125 | rjpbcs.com |

| Pyrazine-2-carboxylic acid derivative (P7) | Pseudomonas aeruginosa | 25 | rjpbcs.com |

Antineoplastic and Anticancer Studies on Pyrazine Derivatives

Pyrazine derivatives have garnered significant attention for their potential as anticancer agents, with research demonstrating their ability to inhibit the proliferation of various cancer cell lines. nih.govbenthamdirect.comresearchgate.net The versatile chemical structure of pyrazines allows for intricate interactions with biological systems, making them promising candidates for novel therapeutic strategies against cancer. nih.govbenthamdirect.com

Studies on chalcone-pyrazine hybrids have revealed significant cytotoxic effects. For example, one such derivative showed potent inhibitory activity against A549 (lung cancer) and Colo-205 (colon cancer) cell lines with IC₅₀ values of 0.13 µM and 0.19 µM, respectively. mdpi.com Another compound demonstrated strong inhibition of the MCF-7 (breast cancer) cell line with an IC₅₀ of 0.18 µM. mdpi.com A separate study on indenoquinoxaline and pyrazine derivatives found that compound 11 exhibited potent cytotoxic activity against both MCF-7 and A549 cell lines, with IC₅₀ values of 5.4 µM and 4.3 µM, respectively. zu.edu.eg These compounds are thought to exert their effects in part through binding to the EGFR receptor. zu.edu.eg

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Chalcone-pyrazine derivative (49) | A549 (Lung) | 0.13 µM | mdpi.com |

| Chalcone-pyrazine derivative (49) | Colo-205 (Colon) | 0.19 µM | mdpi.com |

| Chalcone-pyrazine derivative (50) | MCF-7 (Breast) | 0.18 µM | mdpi.com |

| Chalcone-pyrazine derivative (51) | MCF-7 (Breast) | 0.012 µM | mdpi.com |

| Chalcone-pyrazine derivative (51) | A549 (Lung) | 0.045 µM | mdpi.com |

| Chalcone-pyrazine derivative (51) | DU-145 (Prostate) | 0.33 µM | mdpi.com |

| Indenoquinoxaline-pyrazine derivative (11) | MCF-7 (Breast) | 5.4 µM | zu.edu.eg |

| Indenoquinoxaline-pyrazine derivative (11) | A549 (Lung) | 4.3 µM | zu.edu.eg |

Anti-inflammatory and Analgesic Properties of Pyrazine Compounds

The pyrazine moiety has emerged as a valuable scaffold for synthesizing compounds with anti-inflammatory properties. benthamdirect.com Uncontrolled inflammation can contribute to a variety of chronic conditions, and pyrazine-based compounds offer a potential avenue for regulating the inflammatory response. benthamdirect.com Research has shown that pyrazine derivatives possess anti-inflammatory and analgesic (pain-reducing) activities. nih.govtandfonline.com For instance, a paeonol (B1678282) derivative incorporating a pyrazine structure demonstrated 56.32% inhibitory activity against nitric oxide (NO) overexpression in macrophage cells, a key inflammatory mediator. nih.gov This highlights the potential for developing advanced anti-inflammatory agents based on the pyrazine template. benthamdirect.com

Broader Spectrum Biological Activities (e.g., Antioxidant, Anti-infective)

Beyond the specific activities previously mentioned, pyrazine derivatives exhibit a wide range of other biological effects, including antioxidant and broader anti-infective properties. mdpi.comnih.govtandfonline.com

Antioxidant Activity: Certain pyrazine derivatives have been evaluated for their radical scavenging capabilities. A study of synthetic chalcone (B49325) derivatives with a pyrazine heterocycle assessed their ability to scavenge the DPPH radical. mdpi.com Guaiacyl-substituted derivatives 4a, 4c, and 4e displayed notable DPPH scavenging potential with IC₅₀ values of 186 µM, 39 µM, and 46 µM, respectively. mdpi.com

Anti-infective Activity: The term anti-infective encompasses a broad range of activities, including antibacterial, antifungal, and antiviral actions. As detailed in section 4.3, the antibacterial and antifungal effects of pyrazines are significant. mdpi.com Additionally, recent research has explored pyrazine conjugates for their antiviral properties, with some pyrazine-triazole conjugates showing significant potency against the SARS-CoV-2 virus. nih.gov This broad spectrum of activity makes pyrazine derivatives a subject of ongoing interest in the development of new therapeutic agents. mdpi.comnih.gov

Advanced Characterization and Computational Studies of 2 2,3 Dimethylphenyl Pyrazine and Analogues

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the chemical identity and structure of newly synthesized compounds. For a molecule like 2-(2,3-Dimethylphenyl)pyrazine, a multi-technique approach is employed to gain unambiguous structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for complete assignment of all proton (¹H) and carbon (¹³C) signals. researchgate.net

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct regions for the aromatic protons of the pyrazine (B50134) and dimethylphenyl rings, as well as sharp singlets for the two methyl groups. The three adjacent protons on the pyrazine ring would likely present as a complex splitting pattern, while the three protons on the dimethylphenyl ring would also exhibit characteristic multiplets. The ¹³C NMR spectrum would complement this by showing the expected number of signals for the 14 carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, methyl, and quaternary carbons).

2D NMR Techniques: To resolve ambiguities and confirm the precise connectivity, advanced 2D NMR techniques are essential. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the pyrazine and dimethylphenyl rings, helping to assign adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. ipb.pt It would be used to establish the crucial connection between the pyrazine ring and the dimethylphenyl ring by observing a correlation between a proton on one ring and a carbon on the other, for instance, between H-3 of the pyrazine and the quaternary carbon C-1' of the phenyl ring. It would also confirm the positions of the methyl groups on the phenyl ring. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrazine H-3 | 8.4 - 8.6 | 142 - 144 |

| Pyrazine H-5 | 8.5 - 8.7 | 144 - 146 |

| Pyrazine H-6 | 8.5 - 8.7 | 143 - 145 |

| Phenyl H-4' | 7.1 - 7.3 | 125 - 127 |

| Phenyl H-5' | 7.2 - 7.4 | 129 - 131 |

| Phenyl H-6' | 7.0 - 7.2 | 127 - 129 |

| Methyl (2'-CH₃) | 2.1 - 2.3 | 19 - 21 |

| Methyl (3'-CH₃) | 2.3 - 2.5 | 15 - 17 |

| Pyrazine C-2 | - | 150 - 153 |

| Phenyl C-1' | - | 137 - 139 |

| Phenyl C-2' | - | 136 - 138 |

| Phenyl C-3' | - | 138 - 140 |

Note: Predicted values are based on literature data for substituted pyrazines and xylenes. Actual values may vary depending on solvent and experimental conditions.

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: From the methyl groups, appearing in the 3000-2850 cm⁻¹ region.

Aromatic C=C and C=N Stretching: These vibrations from both the pyrazine and phenyl rings give rise to a series of characteristic sharp bands in the 1600-1400 cm⁻¹ region. researchgate.net

Ring Breathing Modes: The pyrazine ring breathing mode is a characteristic vibration often observed near 1015 cm⁻¹. researchgate.net

C-H Bending: In-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern on the aromatic rings and appear in the 1300-690 cm⁻¹ region.

The combination of IR and Raman spectroscopy is particularly powerful because vibrational modes that are weak or inactive in one technique may be strong in the other, providing a more complete vibrational profile of the molecule. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| C=C / C=N Ring Stretch | 1610 - 1400 | IR, Raman |

| CH₃ Bending | 1460 - 1370 | IR |

| Pyrazine Ring Breathing | 1020 - 1010 | Raman |

| C-H Out-of-Plane Bending | 900 - 690 | IR |

Note: These are general ranges for the expected functional groups.

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule with high accuracy by measuring its exact mass. uni-rostock.de

For this compound (C₁₄H₁₄N₂), the calculated exact mass is 210.1157 g/mol . An HRMS measurement confirming this value would provide strong evidence for the molecular formula.

Electron Ionization (EI) is a common MS technique that causes fragmentation of the molecular ion. chemguide.co.uk The resulting fragmentation pattern serves as a molecular fingerprint and provides structural information. The expected fragmentation pathway for this compound would likely involve:

Formation of the molecular ion (M⁺•): The peak corresponding to the intact molecule, which would be observed at m/z ≈ 210.

Loss of a methyl radical: Cleavage of a methyl group from the dimethylphenyl moiety would result in a significant fragment at [M-15]⁺ (m/z ≈ 195).

Cleavage of the inter-ring bond: Scission of the bond between the two rings could generate fragments corresponding to the dimethylphenyl cation (C₈H₉⁺, m/z = 105) and a pyrazinyl radical, or vice-versa.

Fragmentation of the pyrazine ring: Heterocyclic rings like pyrazine can fragment through the loss of small neutral molecules such as hydrogen cyanide (HCN), leading to fragments at [M-27]⁺. wikipedia.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (Nominal) | Proposed Fragment Ion | Formula |

|---|---|---|

| 210 | Molecular Ion [M]⁺• | [C₁₄H₁₄N₂]⁺• |

| 195 | Loss of methyl radical [M-CH₃]⁺ | [C₁₃H₁₁N₂]⁺ |

| 183 | Loss of HCN [M-HCN]⁺ | [C₁₃H₁₃N]⁺ |

| 105 | Dimethylphenyl cation | [C₈H₉]⁺ |

X-ray Diffraction Studies for Solid-State Structure Determination of Pyrazine Derivatives

While NMR provides the structure in solution, single-crystal X-ray diffraction (XRD) offers the most definitive and precise picture of a molecule's three-dimensional structure in the solid state. researchgate.net If a suitable single crystal of this compound can be grown, XRD analysis would yield a wealth of structural data, including:

Unambiguous confirmation of connectivity: Providing absolute proof of the molecular constitution.

Precise bond lengths and angles: Allowing for detailed comparison with theoretical models and related compounds. mdpi.com

Torsional (dihedral) angles: Critically, this would determine the rotational orientation of the dimethylphenyl ring relative to the pyrazine ring, which is a key conformational parameter.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice, identifying non-covalent interactions like π-stacking or weak hydrogen bonds that govern the solid-state architecture.

Studies on analogous pyrazine derivatives show typical C-N bond lengths in the range of 1.33-1.34 Å and C-C bond lengths within the ring of approximately 1.38-1.39 Å. wikipedia.org

Table 4: Typical Bond Lengths in Pyrazine Rings from X-ray Diffraction Studies

| Bond Type | Typical Length (Å) |

|---|---|

| C-N | 1.33 - 1.34 |

| C-C | 1.38 - 1.39 |

| C-H | ~1.05 - 1.08 |

Source: Based on general data for pyrazine and its derivatives. wikipedia.org

Theoretical and Computational Chemistry Applications

Computational chemistry provides powerful tools for predicting and understanding the properties of molecules, complementing experimental data and offering insights into aspects that are difficult to measure directly.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. researchgate.net Using a functional such as B3LYP with an appropriate basis set (e.g., 6-311+G(d,p)), a variety of properties of this compound can be calculated. nih.govnih.gov

Geometry Optimization: A key application is to find the molecule's lowest energy conformation. This would provide theoretical values for all bond lengths, bond angles, and the critical dihedral angle between the two rings, which could then be compared with experimental X-ray data.

Spectroscopic Prediction: DFT calculations can predict vibrational frequencies and NMR chemical shifts. mdpi.comkbhgroup.in Comparing calculated IR/Raman and NMR spectra with experimental results is a powerful method for validating both the structural assignment and the computational model.

Electronic Property Analysis:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's electronic behavior. The HOMO-LUMO energy gap is an indicator of chemical reactivity and electronic transition energies. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen atoms of the pyrazine ring are expected to be the most electron-rich sites. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide significant insights into its conformational flexibility, particularly the rotation around the single bond connecting the pyrazine and dimethylphenyl rings. This rotation determines the relative orientation of the two aromatic systems, which is crucial for its interaction with biological targets or its packing in a crystalline state.

In a typical MD simulation, the molecule is placed in a simulated environment, such as a solvent box, and the forces between atoms are calculated using a force field. By integrating Newton's laws of motion, the trajectory of each atom can be tracked over time, revealing the accessible conformations and the transitions between them. The conformational landscape of this compound is of particular interest due to the steric hindrance imposed by the two methyl groups on the phenyl ring. These substituents can influence the preferred dihedral angle between the two rings, potentially favoring a non-planar conformation.

The results of MD simulations can be analyzed to identify the most stable conformations and the energy barriers between them. This information is critical for understanding the molecule's shape and how it might interact with other molecules. For instance, a more rigid conformation might bind more tightly to a specific receptor, while a more flexible molecule could adapt to various binding sites.

Below is a hypothetical data table illustrating the kind of information that can be obtained from a conformational analysis of this compound using MD simulations.

| Conformer | Dihedral Angle (°) | Potential Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 45 | -5.2 | 65 |

| B | 135 | -4.8 | 30 |

| C | 90 | -3.1 | 5 |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. Pyrazine-based compounds have been investigated as inhibitors for various kinases and other enzymes, making molecular docking a relevant tool for studying their potential biological activity. bibliomed.orgnih.gov

The process involves placing the ligand in the binding site of the protein and sampling a large number of possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. The results of a docking study can provide a detailed picture of the ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.gov

For this compound, docking studies could reveal how the dimethylphenyl group fits into a hydrophobic pocket of a protein's active site, while the pyrazine nitrogen atoms could act as hydrogen bond acceptors. nih.govacs.orgacs.org The specific substitution pattern on the phenyl ring would influence the precise nature of these interactions.

The following interactive table provides a hypothetical example of the results from a molecular docking study of this compound with a protein target.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -8.5 | LEU83, VAL91 | Hydrophobic |

| This compound | -8.5 | PHE145 | π-π Stacking |

| This compound | -8.5 | GLN132 | Hydrogen Bond (with pyrazine N) |

Topological Analysis of Electron Density (e.g., Hirshfeld Surface Analysis)

The topological analysis of electron density provides a powerful framework for understanding and quantifying intermolecular interactions in the solid state. One of the most common techniques in this area is Hirshfeld surface analysis, which partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules.

For a molecule like this compound, Hirshfeld surface analysis could reveal the nature and extent of C-H···N, C-H···π, and π-π stacking interactions, which are common in aromatic nitrogen heterocycles. The presence of the methyl groups would likely influence the packing arrangement and the types of intermolecular contacts formed.

The table below presents a hypothetical summary of the percentage contributions of different intermolecular contacts to the Hirshfeld surface of this compound, illustrating the type of quantitative data that can be obtained from such an analysis.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 55.2 |

| C···H / H···C | 28.6 |

| N···H / H···N | 12.5 |

| C···C | 2.1 |

| N···C / C···N | 1.6 |

Contemporary Research Applications and Interdisciplinary Perspectives

Pyrazines as Building Blocks in Organic Synthesis and Medicinal Chemistry

Pyrazine (B50134) and its derivatives are recognized as crucial building blocks in organic chemistry due to their versatile reactivity and the accessibility of the pyrazine template. openmedicinalchemistryjournal.comresearchgate.net The synthesis of complex molecules often utilizes pyrazines as a starting point. researchgate.net For instance, the palladium-catalyzed Suzuki coupling reaction between halopyrazines and arylboronic acids is an effective method for creating aryl-substituted pyrazines. clockss.org This highlights a potential synthetic route for 2-(2,3-Dimethylphenyl)pyrazine, starting from a halogenated pyrazine and 2,3-dimethylphenylboronic acid. The synthesis of diarylpyrazines via this method proceeds efficiently under anaerobic conditions using catalysts like bis(triphenylphosphine)palladium(II) dichloride. clockss.org

In medicinal chemistry, the pyrazine framework is present in a wide array of pharmacologically active compounds, noted for potential anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netontosight.aiontosight.ai While research on this compound itself is specific, related structures underscore the therapeutic potential of this chemical family. For example, complex molecules incorporating an N-(2,3-dimethylphenyl) group attached to a pyrazolo[3,4-b]pyrazine or a triazolopyrazine core have been investigated. evitachem.comontosight.ai These studies suggest that the dimethylphenyl moiety, when combined with a pyrazine or a related heterocyclic system, can be a key pharmacophoric element in the development of new therapeutic agents. evitachem.comontosight.ai The biological activity of such compounds often involves interactions with specific molecular targets like enzymes or receptors implicated in disease pathways. evitachem.com

| Synthetic Method | Reactants | Catalyst/Conditions | Product Type | Reference |

| Suzuki Coupling | Halopyrazines, Arylboronic acids | Palladium catalyst (e.g., Pd(PPh3)2Cl2), anaerobic conditions | Diarylpyrazines | clockss.org |

| Condensation/Dehydrogenation | Ethylenediamine (B42938), Butanedione | Potassium hydroxide, metal oxide | 2,3-Dimethylpyrazine (B1216465) | google.com |

| Pyrazine-based Compound Class | Potential Biological Activity | Example Core Structure | Reference |

| Pyrazine Carboxamides | Anti-inflammatory, Anticancer, Antimicrobial | Pyrazine | ontosight.ai |

| Triazolopyrazines | Anti-inflammatory, Anticancer | Triazolopyrazine | evitachem.com |

| Pyrazolo[3,4-b]pyrazines | Anti-inflammatory, Anticancer, Antimicrobial | Pyrazolo[3,4-b]pyrazine | ontosight.ai |

| Imidazo[1,2-a]pyrazines | ATPase Inhibition | Imidazo[1,2-a]pyrazine (B1224502) | ucl.ac.uk |

Integration of Pyrazine Derivatives in Material Science and Electrochemistry

The unique electronic properties of the pyrazine ring have led to its integration into material science and electrochemistry. researchgate.net Pyrazine derivatives have been successfully utilized as corrosion inhibitors for metals and alloys in acidic environments. mrforum.com Their effectiveness stems from the presence of nitrogen atoms, which can adsorb onto a metal surface, forming a protective barrier against corrosive agents. mrforum.com This application is a prime example of green chemistry, where organic compounds prevent material degradation. mrforum.com

In electrochemistry, the redox behavior of pyrazine derivatives is a key area of study. These compounds can undergo electrochemical reduction, often involving successive one-electron processes, particularly in acidic solutions. acs.orgresearchgate.net The redox potentials are typically dependent on the pH of the solution, indicating the involvement of protons in the electrochemical reactions. acs.orgresearchgate.net This predictable electrochemical behavior has led to the use of pyrazine-based structures in applications like electrochemical DNA sensing. rsc.org Furthermore, certain pyrazine derivatives exhibit nonlinear optical (NLO) properties, which are of interest for developing new materials for optical technologies. rsc.org The pyrazine ring also serves as a component in chromophores and functional polymers. openmedicinalchemistryjournal.com

| Application Area | Relevant Property of Pyrazine Derivative | Specific Example | Reference |

| Material Science | Corrosion Inhibition | Formation of a protective film on metal surfaces | mrforum.com |

| Material Science | Nonlinear Optics (NLO) | High NLO response in pyrido[2,3-b]pyrazin-based compounds | rsc.org |

| Electrochemistry | Redox Activity | pH-dependent electrochemical reduction | acs.orgresearchgate.net |

| Electrochemistry | Biosensing | Electrochemical DNA sensing with pyrido[2,3-b]pyrazine (B189457) derivatives | rsc.org |

Coordination Chemistry of Pyrazine-Based Ligands

Pyrazine and its derivatives are highly effective ligands in coordination chemistry. nih.govmassey.ac.nz The two nitrogen atoms in the pyrazine ring can donate their lone pairs of electrons to form coordinate bonds with metal ions, acting as a bridge between metal centers. nih.govmassey.ac.nz This bridging capability allows for the construction of polynuclear coordination compounds and supramolecular structures. massey.ac.nzotago.ac.nz

The coordination chemistry of pyrazine-based ligands has been explored with a variety of transition metals, including manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), ruthenium (Ru), and copper (Cu). nih.govotago.ac.nzrsc.org The resulting metal complexes exhibit diverse geometries and properties. researchgate.net Spectroscopic analysis, such as infrared (IR) spectroscopy, confirms the coordination of the metal ion to the nitrogen atoms of the pyrazine ring. nih.govrsc.org As a ligand, pyrazine is a good π-acceptor, a property that can facilitate electronic communication and magnetic interactions between the coordinated metal centers. massey.ac.nz This has made pyrazine-based ligands valuable for designing molecular-based magnetic materials and other functional coordination arrays. massey.ac.nz

| Metal Ion | Ligand Type | Coordination Feature | Reference |

| Mn(II), Fe(III), Co(II), Ni(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | Bidentate coordination via azomethine and pyrazine nitrogen | nih.gov |

| Ru(III) | Pyrazine-2-thiocarboxamide, 2,3-bis-(2-pyridyl)pyrazine | Coordination through azomethine and amine/pyridyl nitrogen atoms | rsc.org |

| Cu(II) | Pyrazine-based bis-terdentate diamide (B1670390) ligands | Formation of dinuclear and tetranuclear complexes | otago.ac.nz |

Bio-Applications Beyond Pharmacology

Beyond their role in medicine, pyrazine derivatives have found applications in various other biological and commercial sectors. One significant non-pharmacological use is in the agricultural industry, where certain nitrogen-containing heterocycles, including pyrazine relatives, have been developed as agrochemicals, such as insecticides. openmedicinalchemistryjournal.com

Another major application is in the food and fragrance industry. Simple alkylpyrazines, which are structurally related to this compound, are known for their characteristic nutty, roasted, or toasted aromas. For this reason, compounds like 2,3-dimethylpyrazine are widely used as flavoring agents in a variety of products, including beverages, baked goods, and meats. google.com The pyrazine ring is also a component of some dyes used in food and cosmetics. mrforum.comresearchgate.net Furthermore, the electrochemical properties of pyrazines have been harnessed for biotechnological purposes, such as in the development of electrochemical sensors for detecting biological molecules like DNA. rsc.org

| Application Sector | Function of Pyrazine Derivative | Example | Reference |

| Agrochemicals | Active ingredient in insecticides | Arylalkylimidazole (related heterocycle) | openmedicinalchemistryjournal.com |

| Food Industry | Flavoring Agent | 2,3-Dimethylpyrazine for roasted, nutty flavors | google.com |

| Consumer Products | Coloring Agent | Dyes for food and cosmetics | mrforum.comresearchgate.net |

| Biotechnology | Biosensing | Electrochemical DNA detection | rsc.org |

Future Research Directions and Emerging Trends in 2 2,3 Dimethylphenyl Pyrazine Research

Novel Synthetic Strategies and Process Optimization

The synthesis of asymmetrically substituted pyrazines like 2-(2,3-Dimethylphenyl)pyrazine presents an ongoing challenge. While general methods for pyrazine (B50134) synthesis are well-established, achieving regioselective substitution efficiently is a key area for development.

Future research is likely to focus on advancing catalytic cross-coupling reactions. The Suzuki coupling, a palladium-catalyzed reaction between an organoboron compound and a halide, has shown promise for the synthesis of diarylpyrazines. For instance, the coupling of 2,3-dichloropyrazine (B116531) with arylboronic acids has been used to create mixed arylpyrazines. A study on the synthesis of 2-(2',6'-Dimethylphenyl)-6-(3”,5”-dimethylphenyl)pyrazine, a structurally related compound, demonstrated the feasibility of this approach, achieving an 84% yield for a similar mixed arylpyrazine clockss.org. This suggests that a similar strategy could be adapted for the synthesis of this compound, potentially by reacting 2-chloropyrazine (B57796) with (2,3-dimethylphenyl)boronic acid.

Process optimization will be crucial for making such synthetic routes viable for larger-scale production. This includes the development of more robust and air-stable catalysts, exploring milder reaction conditions, and minimizing the formation of byproducts. Chemo-enzymatic approaches, which combine chemical and enzymatic steps, could also offer a greener and more efficient alternative to traditional chemical synthesis google.com. Furthermore, methods for the synthesis of 2,3-dimethylpyrazine (B1216465) from precursors like glycerol (B35011) and ethylenediamine (B42938) are being explored, which could be adapted for more complex derivatives chemicalbook.com.

Targeted Drug Discovery and Development of Highly Selective Pyrazine-Based Agents

The pyrazine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. Future drug discovery efforts are expected to leverage the this compound structure to develop highly selective therapeutic agents. The inclusion of a dimethylphenyl group can significantly influence the pharmacological properties of a molecule, including its potency and selectivity.

Screening libraries in drug discovery programs already contain compounds with a dimethylphenyl group attached to a pyrazine or a similar heterocyclic core. For example, N-(2,3-dimethylphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is included in cancer and Hsp90-targeted screening libraries chemdiv.com. Another related compound, 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide, is also noted in the context of drug discovery chemenu.com. These examples underscore the perceived potential of the 2,3-dimethylphenyl-pyrazine motif in developing new drugs.

A significant area of interest is the development of kinase inhibitors. The mTOR/PI3K/Akt pathway, which is often dysregulated in cancer, is a key target google.com.pg. The introduction of a dimethylphenol group has been shown to enhance the potency of PKMYT1 inhibitors, which are being investigated for treating certain types of cancer nih.gov. This suggests that this compound could serve as a starting point for designing novel and selective kinase inhibitors.

Exploration of Untapped Biological Pathways and Mechanisms

A deeper understanding of the biological effects of this compound will require the exploration of its interactions with various cellular pathways. Research on structurally similar compounds provides clues to potential mechanisms of action.

For instance, a pyrazine-dione derivative carrying a 3,5-dimethylphenyl group has been found to induce G2/M phase cell cycle arrest and apoptosis through the inhibition of the epidermal growth factor receptor (EGFR) kinase vulcanchem.com. Another study on a thieno[2,3-b]pyrazine (B153567) derivative with a dimethylphenyl group revealed that it induces G2/M arrest by disrupting the interaction between the proteins FBXW7 and c-Jun mdpi.comresearchgate.net. These findings suggest that this compound and its derivatives could potentially modulate cell cycle progression and apoptosis, making them interesting candidates for anticancer research.

Future investigations should aim to identify the specific molecular targets of this compound. This could involve techniques such as affinity chromatography-mass spectrometry to pull down binding partners from cell lysates, and genome-wide screening to identify genes that are synthetically lethal with the compound. Elucidating these pathways will be critical for understanding the full therapeutic potential and possible off-target effects.

Advanced Computational-Experimental Integration in Pyrazine Research

The integration of computational and experimental methods is a powerful strategy for accelerating the discovery and optimization of new pyrazine-based molecules. In the context of this compound, this integrated approach can guide research in several ways.

Table 1: Application of Computational-Experimental Integration in Pyrazine Research

| Research Area | Computational Method | Experimental Validation | Potential Outcome |

|---|---|---|---|

| Novel Synthesis | Density Functional Theory (DFT) calculations of reaction mechanisms | Laboratory synthesis and characterization (NMR, MS) | Optimized reaction conditions and improved yields |

| Drug Discovery | Molecular docking and virtual screening | In vitro binding assays and cell-based activity screens | Identification of potent and selective lead compounds |

| Mechanism of Action | Molecular dynamics simulations of protein-ligand interactions | X-ray crystallography and cryo-electron microscopy of complexes | Elucidation of the molecular basis of biological activity |

| ADME Properties | Quantitative Structure-Activity Relationship (QSAR) and ADME prediction models | In vitro and in vivo pharmacokinetic studies | Design of compounds with improved drug-like properties |

Computational tools like Density Functional Theory (DFT) can be used to model reaction pathways and predict the feasibility of novel synthetic routes jcchems.comdntb.gov.ua. In drug discovery, virtual screening of large compound libraries against specific biological targets can identify potential hits that can then be synthesized and tested experimentally nih.gov. For promising compounds, molecular dynamics simulations can provide insights into their binding modes and help in designing modifications to improve affinity and selectivity. These computational predictions can then be validated through experimental techniques such as X-ray crystallography.

Furthermore, computational models for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are becoming increasingly accurate. By using these models early in the research process, scientists can prioritize compounds with a higher likelihood of having favorable pharmacokinetic profiles, thus reducing the time and cost of drug development. The application of these integrated approaches will be instrumental in unlocking the full potential of this compound and its derivatives.

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(2,3-Dimethylphenyl)pyrazine, and how can structural purity be confirmed?

- Answer : The compound can be synthesized via condensation reactions between substituted diamines and diketones. For example, 2-ethyl-3,5/6-dimethylpyrazine was synthesized using 1,2-diaminopropane and 2,3-pentanedione under reflux conditions . Purification typically involves normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide). Structural confirmation requires NMR (¹H/¹³C) for substituent analysis and mass spectrometry (MS) to verify molecular ion peaks and fragmentation patterns. Isotopic labeling (e.g., ¹⁵N/¹⁴N) may also be employed for tracking reaction pathways .

Q. Which spectroscopic techniques are optimal for characterizing substituted pyrazines like this compound?

- Answer :

- NMR Spectroscopy : Identifies substituent positions and steric interactions. For example, ¹H NMR can detect methyl group splitting patterns due to adjacent aromatic protons .

- UV-Vis Spectrophotometry : Monitors electronic transitions in metal complexes (e.g., Pt(II) dinuclear systems) to study ligand substitution kinetics .

- Mass Spectrometry : Confirms molecular weight and isotopic distribution, especially when coupled with synthetic intermediates like boronic esters .

Advanced Research Questions

Q. How do steric effects of 2,3-dimethyl substituents influence substitution kinetics in metal coordination complexes?

- Answer : Steric hindrance from methyl groups reduces ligand lability. In Pt(II) dinuclear complexes (e.g., [cis-{PtOH₂(NH₃)₂}₂-μ-2,3-dimethylpyrazine]²⁺), substitution rates for aqua ligands by thiourea derivatives follow pseudo-first-order kinetics. Steric parameters are quantified via stopped-flow UV-Vis and ¹⁹⁵Pt NMR, revealing that methyl groups lower reaction rates by ~30% compared to unsubstituted pyrazine .

Q. What experimental models evaluate the biological impact of 2,3-dimethylpyrazine derivatives on angiogenesis and growth?

- Answer :

- Chick Chorioallantoic Membrane (CAM) Assay : Measures inhibition of blood vessel formation and embryo growth at picomolar-nanomolar doses. Methylpyrazines disrupt mesodermal vessel migration and differentiation .

- BrdU Incorporation : Quantifies DNA synthesis inhibition in treated embryos using bromodeoxyuridine (BrdU) labeling .

Q. How can electrochemical studies elucidate the redox behavior of pyrazine-containing polynuclear complexes?

- Answer : Cyclic voltammetry in non-aqueous solvents (e.g., DMF) reveals ligand-centered redox processes. For Ru(II) complexes with 2,3-bis(2-pyridyl)pyrazine (2,3-dpp), up to 26 reversible reduction steps are observed. Digital simulation of voltammograms resolves overlapping redox potentials, highlighting electronic communication between metal centers .

Q. What strategies optimize pyrazine-based coordination polymers for gas adsorption applications?

- Answer : Design hinges on ligand substitution patterns. For example, Rh(II) benzoate complexes with 2-ethyl-3-methylpyrazine form closed-pore structures via static disorder of substituents. CO₂ adsorption is studied via single-crystal XRD and gas sorption isotherms, revealing diffusion pathways through isolated cavities .

Q. How are associative substitution mechanisms distinguished in dinuclear Pt(II)-pyrazine complexes?

- Answer : Kinetic studies under pseudo-first-order conditions (variable temperature, nucleophile concentration) combined with entropy of activation (ΔS‡) calculations confirm associative pathways. Negative ΔS‡ values (~−150 J/mol·K) indicate transition states with increased order .

Q. What computational approaches predict receptor-binding affinity for pyrazine derivatives targeting α-adrenergic receptors?

- Answer : Molecular modeling (e.g., conformational energy minimization) compares pyrazine derivatives (e.g., piperazinylimidazo[1,2-a]pyrazines) to reference ligands like mianserin. Lanthanide shift reagents correct NMR assignments, while docking simulations map steric and electronic interactions at receptor sites .

Methodological Notes

- Data Contradictions : and highlight conflicting steric vs. electronic influences in substitution reactions. Resolve via comparative studies using methyl-substituted vs. unsubstituted ligands.

- Experimental Design : Prioritize stopped-flow kinetics (millisecond resolution) for fast substitution reactions and isotopic labeling for mechanistic tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。